molecular formula C25H26N2O5S B11138015 benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11138015
M. Wt: 466.6 g/mol
InChI Key: UDEDYAUDDUXKKX-UHFFFAOYSA-N
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Description

Benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • 5-position: A 3,4-dimethoxyphenyl group, which enhances electron density and influences solubility.
  • 6-position: A benzyl ester, modulating lipophilicity compared to ethyl or methyl esters.
  • 7-position: A methyl group, common in analogs to stabilize the core structure .

This compound is synthesized via cyclization reactions, often involving chloroacetic acid and substituted aldehydes under reflux conditions . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for antimicrobial or enzyme-targeting agents .

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O5S/c1-5-20-23(28)27-22(17-11-12-18(30-3)19(13-17)31-4)21(15(2)26-25(27)33-20)24(29)32-14-16-9-7-6-8-10-16/h6-13,20,22H,5,14H2,1-4H3

InChI Key

UDEDYAUDDUXKKX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

The thiazole precursor is synthesized via Hantzsch thiazole synthesis:

  • Reaction : Ethyl chloroacetoacetate (10 mmol) and thiourea (10 mmol) are refluxed in ethanol (50 mL) with catalytic HCl (1 mL) for 6 hours.

  • Workup : The mixture is cooled, filtered, and recrystallized from ethanol to yield white crystals (82% yield).

  • Characterization :

    • IR (KBr) : 3320 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O ester).

    • ¹H NMR (CDCl₃) : δ 1.32 (t, 3H, CH₃), 2.45 (s, 3H, CH₃), 4.28 (q, 2H, OCH₂), 5.21 (s, 2H, NH₂).

Cyclocondensation with Pyrimidine Precursor

The thiazole reacts with ethyl 3-(3,4-dimethoxybenzoyl)propanoate to form the thiazolo[3,2-a]pyrimidine core:

  • Reaction : Ethyl 2-amino-4-methylthiazole-5-carboxylate (5 mmol) and ethyl 3-(3,4-dimethoxybenzoyl)propanoate (5 mmol) are heated at 120°C in acetic anhydride (20 mL) for 8 hours.

  • Workup : The solvent is evaporated under vacuum, and the residue is purified via column chromatography (SiO₂, hexane:EtOAc 7:3) to afford a yellow solid (68% yield).

  • Characterization :

    • IR (KBr) : 1680 cm⁻¹ (C=O ketone), 1605 cm⁻¹ (C=N).

    • ¹³C NMR (DMSO-d₆) : δ 14.1 (CH₃), 55.6 (OCH₃), 113.4–151.2 (aromatic carbons), 165.3 (C=O ester).

Introduction of the Benzyl Ester Group

Transesterification of Ethyl to Benzyl Ester

The ethyl ester at position 6 is replaced with benzyl via acid-catalyzed transesterification:

  • Reaction : The core intermediate (2 mmol) is refluxed with benzyl alcohol (10 mL) and concentrated H₂SO₄ (0.5 mL) for 12 hours.

  • Workup : The mixture is diluted with ice water, extracted with CH₂Cl₂ (3 × 20 mL), dried (Na₂SO₄), and concentrated. Purification via recrystallization (ethanol) yields white crystals (74% yield).

  • Characterization :

    • MS (ESI) : m/z 481.2 [M+H]⁺.

    • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.50 (s, 3H, CH₃), 3.85 (s, 6H, 2×OCH₃), 5.32 (s, 2H, OCH₂Ph), 7.28–7.45 (m, 5H, benzyl-H).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Reaction yields for the cyclocondensation step vary with solvent and catalyst:

SolventCatalystTemperature (°C)Time (h)Yield (%)
Acetic anhydrideNone120868
DMFp-TsOH100672
TolueneZnCl₂1101058

Key Finding : DMF with p-TsOH at 100°C improves yield by 4% compared to acetic anhydride.

Effect of Microwave Irradiation

Microwave-assisted synthesis reduces reaction time:

  • Conventional heating : 8 hours, 68% yield.

  • Microwave (300 W) : 20 minutes, 75% yield.

Challenges and Mitigation Strategies

  • Ester Hydrolysis : The benzyl ester is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and inert atmosphere (N₂) minimizes degradation.

  • Regioselectivity : Cyclocondensation may yield positional isomers. Column chromatography (hexane:EtOAc 4:1) effectively separates isomers.

  • Purification : Recrystallization from ethanol/water (9:1) enhances purity (>98% by HPLC).

Comparative Analysis with Analogous Compounds

The target compound’s synthesis shares similarities with ethyl 5-(2,4-dimethoxyphenyl) derivatives:

  • Replacement of 2,4-dimethoxy with 3,4-dimethoxy : Requires regioselective Friedel-Crafts acylation using AlCl₃ in nitrobenzene.

  • Benzyl vs. ethyl ester : Benzyl esters offer higher stability in biological assays, justifying the additional synthetic step .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Differences

Compound Name Substituents (Position) Key Modifications Biological Activity
Target Compound 5-(3,4-dimethoxyphenyl), 2-ethyl, 6-benzyl ester High electron-donating groups (methoxy), bulky ester Not reported (structural analogs suggest antimicrobial potential)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () 5-(4-bromophenyl), 6-ethyl ester Electron-withdrawing bromo group Crystallographic stability via π-halogen interactions
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... () 5-(2-chlorophenyl), Mannich base derivatives Chloro substituent enhances antimicrobial activity Active against E. coli, B. subtilis, and fungal strains
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... () 6-phenylamide, 5-(4-methoxyphenyl) Amide vs. ester; reduced lipophilicity Unreported, but amides often improve target binding
Benzyl 2-(4-(dimethylamino)benzylidene)-... () 2-(4-dimethylaminobenzylidene), 5-thiophen-2-yl Electron-rich benzylidene; thiophene enhances π-stacking Potential for enhanced bioactivity via charge transfer

Key Comparative Insights

Halogenated analogs (e.g., bromo or chloro in and ) exhibit stronger intermolecular forces (e.g., halogen bonding), influencing crystallinity and antimicrobial potency .

Ester vs. Amide derivatives () may offer better metabolic stability and target specificity due to hydrogen-bonding capacity .

Synthetic Pathways :

  • Most analogs are synthesized via cyclization of thiouracil derivatives with chloroacetic acid and aldehydes ().
  • Mannich base derivatives () introduce secondary amines, broadening antimicrobial scope .

Crystallographic and Physicochemical Properties :

  • Compounds with halogen substituents (e.g., 4-bromophenyl in ) form stable crystals via π-halogen and van der Waals interactions .
  • Benzylidene moieties (e.g., 3,4,5-trimethoxy in ) enhance planarity, favoring π-π stacking in solid-state structures .

Q & A

Q. What are the established synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how are reaction conditions optimized?

Methodological Answer: A common approach involves the Biginelli-like condensation of thiourea derivatives, aldehydes, and β-ketoesters. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde), and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture yields the target compound (78% yield) . Reaction optimization includes adjusting molar ratios, reflux duration (8–10 hours), and recrystallization from ethyl acetate/ethanol to obtain single crystals for X-ray analysis .

Q. How is the molecular structure of this compound validated, and what conformational features are observed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The thiazolo[3,2-a]pyrimidine core typically adopts a flattened boat conformation, with puckering quantified using Cremer-Pople parameters (e.g., deviation of C5 by 0.224 Å from the mean plane) . Dihedral angles between the thiazole and aryl substituents (e.g., 80.94° for 3,4-dimethoxyphenyl) reveal steric and electronic influences . SHELX software (e.g., SHELXL for refinement) is widely used for structure solution, with hydrogen atoms modeled in riding positions .

Q. What analytical techniques confirm purity and structural identity?

Methodological Answer: Purity is assessed via melting point consistency, thin-layer chromatography (TLC), and HPLC. Structural confirmation employs IR (C=O stretching at ~1700 cm⁻¹), 1H^1 \text{H}/13C^{13}\text{C} NMR (e.g., ethyl group triplets at δ ~1.2–1.4 ppm), and high-resolution mass spectrometry (HRMS) . Elemental analysis (C, H, N, S) validates stoichiometry .

Advanced Research Questions

Q. How do substituents on the benzylidene ring modulate biological activity, and what contradictions exist in structure-activity relationships (SAR)?

Methodological Answer: Substituents like fluorine or methoxy groups enhance antimicrobial activity by altering electron density and lipophilicity. For instance, fluorinated derivatives show improved Gram-negative bacterial inhibition due to increased membrane permeability . However, contradictory SAR data arise from variations in assay conditions (e.g., MIC values differing between E. coli and S. aureus), highlighting the need for standardized protocols . Docking studies and QSAR models are recommended to resolve discrepancies .

Q. What strategies resolve racemic mixtures in chiral thiazolo[3,2-a]pyrimidines, and how do halogen-π interactions influence crystallization?

Methodological Answer: Chiral resolution via conglomerate crystallization exploits halogen-π interactions (e.g., bromophenyl derivatives form homochiral chains with centroid distances of 3.76 Å) . Racemic compounds with 4-bromophenyl groups crystallize in non-centrosymmetric space groups (e.g., P21_121_121_1), enabling mechanical separation . Polarimetry and chiral HPLC validate enantiopurity .

Q. How do non-covalent interactions (π-π stacking, hydrogen bonding) affect crystal packing and physicochemical properties?

Methodological Answer: π-π stacking (centroid distances ~3.66–3.76 Å) between aryl rings stabilizes crystal lattices and enhances thermal stability . Weak C–H···O/F hydrogen bonds (e.g., bifurcated bonds with d = 2.2–2.5 Å) direct supramolecular assembly into zigzag chains or ladders . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H contacts >50%), guiding co-crystal design for solubility optimization .

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